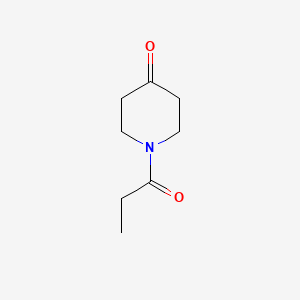
2-(naphthalen-1-yl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(naphthalen-1-yl)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide, commonly known as NPEA, is a synthetic compound that has been the subject of extensive scientific research in recent years. NPEA is a member of the class of compounds known as acetylated naphthalenes, which have been shown to possess a wide range of biological activities. In
Mecanismo De Acción
The exact mechanism of action of NPEA is not fully understood. However, studies have shown that NPEA inhibits the activity of certain enzymes involved in inflammation and tumor growth. In addition, NPEA has been shown to increase the production of certain proteins that protect against oxidative stress and inflammation.
Biochemical and Physiological Effects:
NPEA has been shown to have a wide range of biochemical and physiological effects. Studies have shown that NPEA can reduce inflammation, inhibit tumor growth, and protect against oxidative stress. In addition, NPEA has been shown to improve cognitive function and memory in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using NPEA in lab experiments is its ability to selectively target certain enzymes involved in inflammation and tumor growth. This makes it a potentially useful tool for studying these processes in vitro and in vivo. However, one limitation of using NPEA in lab experiments is its complex synthesis method, which may limit its availability and use in certain research settings.
Direcciones Futuras
There are many potential future directions for the study of NPEA. One area of research is the development of NPEA-based therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the study of NPEA's anti-viral properties, which may have implications for the development of new antiviral drugs. In addition, further research is needed to fully understand the mechanism of action of NPEA and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of NPEA involves the reaction of 2-naphthylamine with ethyl 2-(2-oxopyrimidin-1(2H)-yl)acetate in the presence of a catalyst. The resulting compound is then purified through a series of chemical reactions to yield pure NPEA. The synthesis of NPEA is a complex and time-consuming process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
NPEA has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that NPEA has anti-inflammatory, anti-tumor, and anti-viral properties. In addition, NPEA has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-naphthalen-1-yl-N-[2-(2-oxopyrimidin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c22-17(19-10-12-21-11-4-9-20-18(21)23)13-15-7-3-6-14-5-1-2-8-16(14)15/h1-9,11H,10,12-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PATJJKHIAYFUFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCN3C=CC=NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(4-chlorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2622831.png)
![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2622832.png)

![5-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-2-carboxamide](/img/structure/B2622835.png)
![6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2622836.png)
![4-(N-butyl-N-ethylsulfamoyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B2622837.png)
![(E)-N-[[1-(Difluoromethyl)indol-3-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2622839.png)